(Z)-2-methylpent-2-enoic acid (Z)-2-methylpent-2-enoic acid 2-Methyl-2-pentenoic acid, also known as 2-pentene-2-carboxylic acid or 3-ethyl-2-methylacrylic acid, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Methyl-2-pentenoic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Methyl-2-pentenoic acid has been primarily detected in urine. Within the cell, 2-methyl-2-pentenoic acid is primarily located in the cytoplasm and adiposome. 2-Methyl-2-pentenoic acid has an acid, dry, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 1617-37-4
VCID: VC21191208
InChI: InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-
SMILES: CCC=C(C)C(=O)O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

(Z)-2-methylpent-2-enoic acid

CAS No.: 1617-37-4

Cat. No.: VC21191208

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-methylpent-2-enoic acid - 1617-37-4

Specification

Description 2-Methyl-2-pentenoic acid, also known as 2-pentene-2-carboxylic acid or 3-ethyl-2-methylacrylic acid, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Methyl-2-pentenoic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Methyl-2-pentenoic acid has been primarily detected in urine. Within the cell, 2-methyl-2-pentenoic acid is primarily located in the cytoplasm and adiposome. 2-Methyl-2-pentenoic acid has an acid, dry, and fruity taste.
CAS No. 1617-37-4
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name (Z)-2-methylpent-2-enoic acid
Standard InChI InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-
Standard InChI Key JJYWRQLLQAKNAD-PLNGDYQASA-N
Isomeric SMILES CC/C=C(/C)\C(=O)O
SMILES CCC=C(C)C(=O)O
Canonical SMILES CCC=C(C)C(=O)O

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